5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with two oxirane (epoxide) groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of a pyrimidine derivative with epichlorohydrin under basic conditions. The general synthetic route can be summarized as follows:
Starting Material: 5-Methylpyrimidine-2,4(1H,3H)-dione.
Reagent: Epichlorohydrin.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Reaction Conditions: The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50-80°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale synthesis, focusing on efficient mixing, temperature control, and purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The oxirane rings are highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form diols or other oxidized derivatives.
Polymerization: The epoxide groups can participate in polymerization reactions to form cross-linked polymers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols under mild conditions (room temperature to 50°C).
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Polymerization: Catalysts such as Lewis acids or bases, often under controlled temperature and pressure conditions.
Major Products
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Diols or other oxidized products.
Scientific Research Applications
5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a building block for the synthesis of bioactive molecules, including antiviral and anticancer agents.
Polymer Science: Utilized in the development of advanced polymeric materials with enhanced mechanical and thermal properties.
Materials Engineering: Employed in the fabrication of high-performance coatings and adhesives due to its reactive epoxide groups.
Mechanism of Action
The mechanism of action of 5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione is primarily based on the reactivity of its epoxide groups. These groups can form covalent bonds with nucleophilic sites in biological molecules, leading to potential applications in drug design and development. The compound may interact with enzymes, proteins, and nucleic acids, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,3-bis(oxiran-2-ylmethyl)imidazolidine-2,4-dione: Similar structure with imidazolidine ring instead of pyrimidine.
Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-: Contains oxirane groups but with a different core structure.
Uniqueness
5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione is unique due to its combination of a pyrimidine ring and two reactive epoxide groups. This structural feature provides a versatile platform for chemical modifications and applications in various fields.
Properties
CAS No. |
22933-23-9 |
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Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
5-methyl-1,3-bis(oxiran-2-ylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14N2O4/c1-7-2-12(3-8-5-16-8)11(15)13(10(7)14)4-9-6-17-9/h2,8-9H,3-6H2,1H3 |
InChI Key |
CGMMNAWSHITXGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)N(C1=O)CC2CO2)CC3CO3 |
Origin of Product |
United States |
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